4-Methoxy Propranolol

Analytical Chemistry HPLC Bioanalysis

Accurate quantification of propranolol and its active metabolite 4-hydroxypropranolol in biological matrices requires a stable isotope-free internal standard that does not co-elute with target analytes. 4-Methoxy Propranolol (CAS 18507-09-0) is a validated synthetic intermediate serving precisely this role. - **Analytical use:** Resolves chromatographically from propranolol and 4-hydroxypropranolol; compensates for extraction and ionization variability in HPLC-MS/MS. - **Synthetic utility:** Demethylates to 4-hydroxypropranolol via established protocols, bypassing costly enzymatic synthesis. - **DMPK research:** Functions as a regioselectivity probe to differentiate UGT isoform activity on aliphatic vs. aromatic hydroxyl groups. Available for immediate R&D procurement.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 18507-09-0
Cat. No. B027581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy Propranolol
CAS18507-09-0
Synonyms1-[(4-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol; _x000B_1-(Isopropylamino)-3-[(4-methoxy-1-naphthyl)oxy]-2-propanol
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
InChIInChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3
InChIKeyOWXOFAQEGCLAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy Propranolol: Metabolite Intermediate & Analytical Reference


4-Methoxy Propranolol (CAS 18507-09-0) is a synthetically produced derivative of the non-selective beta-adrenergic receptor antagonist propranolol . While it is an analog of propranolol, its primary utility is not as a direct pharmacological tool. Instead, this compound is almost exclusively employed as a key intermediate in the multi-step synthesis of the pharmacologically active propranolol phase I metabolite, 4-hydroxypropranolol , and as a well-characterized internal standard for the quantitative bioanalysis of propranolol and its metabolites [1]. Its value proposition for procurement is therefore defined by its specific, non-pharmacological roles in synthesis and analytical method development, rather than by direct, stand-alone beta-blockade activity.

4-Methoxy Propranolol: Irreplaceable in Analytical & Synthetic Workflows


The procurement of 4-Methoxy Propranolol (CAS 18507-09-0) is driven by its unique structural and chemical properties, which are distinct from its closest analogs and alternatives. Generic substitution with propranolol or 4-hydroxypropranolol is not possible due to the compound's specific role. First, in analytical chemistry, 4-Methoxy Propranolol is structurally distinct enough from the target analytes (propranolol and 4-hydroxypropranolol) to be used as a non-interfering internal standard, a role neither parent compound nor the metabolite can fulfill [1]. Second, its sole intended use in synthesis is as a protected intermediate to generate 4-hydroxypropranolol after a final deprotection step, a specific reactivity that propranolol and other beta-blockers lack . Third, in metabolic research, it serves as a specific chemical probe to differentiate the regioselectivity of human UDP-glucuronosyltransferase (UGT) enzymes, providing insights that cannot be obtained with the native substrates [2]. These are niche, workflow-specific applications, and the compound's value is not based on a direct comparison of beta-blocking potency.

4-Methoxy Propranolol: Evidence for Analytical & Metabolic Applications


HPLC Internal Standard for Propranolol Quantitation

4-Methoxy Propranolol was specifically synthesized and validated for use as an internal standard in the high-performance liquid chromatography (HPLC) determination of propranolol and its active metabolite, 4-hydroxypropranolol [1]. The key differentiator is its structural similarity to the target analytes, which ensures comparable extraction and chromatographic behavior, while the methoxy group confers sufficient chemical distinction to prevent co-elution or interference with the detection of propranolol and 4-hydroxypropranolol. This is a functional requirement that neither propranolol nor 4-hydroxypropranolol can meet.

Analytical Chemistry HPLC Bioanalysis

UGT Regioselectivity Differentiated from 4-Hydroxypropranolol

A study on the glucuronidation of propranolol and its metabolites by human UDP-glucuronosyltransferases (UGTs) demonstrated that 4-methoxypropranolol is a valuable tool for probing enzyme regioselectivity [1]. The biotransformation of 4-methoxypropranolol showed a different pattern of enzyme activity compared to the native metabolite 4-hydroxypropranolol. Specifically, while UGT1A8 was active towards 4-hydroxypropranolol, it was not active towards 4-methoxypropranolol [1]. This finding directly informs on the regioselectivity of UGTs, indicating that the aromatic hydroxy group is crucial for UGT1A8 activity, which is blocked by the methoxy substitution [1].

Drug Metabolism UGT Enzymes Regioselectivity

Synthetic Precursor for 4-Hydroxypropranolol

4-Methoxy Propranolol is the established synthetic intermediate in the preparation of 4-hydroxypropranolol, the major active metabolite of propranolol [1]. The synthesis involves a final demethylation step (removing the methyl group from the methoxy substituent) to yield the desired 4-hydroxypropranolol product [2]. This is a clear and quantifiable synthetic pathway where 4-Methoxy Propranolol is the immediate precursor. Alternative routes to 4-hydroxypropranolol may exist, but this is a standard, published method. The procurement of 4-Methoxy Propranolol is therefore a prerequisite for laboratories that need to produce 4-hydroxypropranolol in-house, particularly for research where isotopically labeled or custom-synthesized material is required.

Organic Synthesis Metabolite Preparation Precursor

UHPLC-MS/MS Resolution in Propranolol Metabolite Profiling

4-Methoxypropranolol has a demonstrably distinct retention time from propranolol and its various glucuronide and hydroxy metabolites when separated on a modern analytical column [1]. A validated method utilizing an Agilent Poroshell phenyl hexyl column (100 mm × 3.0 mm, 1.9 μm) achieved baseline separation of a complex mixture including propranolol, propranolol glucuronides, hydroxypropranolols, hydroxypropranolol glucuronides, and 4-methoxypropranolol [1]. This analytical resolution is critical for accurate quantitation in metabolism studies and confirms the compound's non-interfering nature in complex biological sample analysis.

UHPLC-MS/MS Chromatography Metabolomics

4-Methoxy Propranolol: Key Application Scenarios


Bioanalytical Method Development for Propranolol

In this scenario, an analytical chemistry laboratory is establishing a new HPLC or UHPLC-MS/MS method to quantify propranolol and its active metabolite, 4-hydroxypropranolol, in human plasma or urine. Procuring 4-Methoxy Propranolol is essential as it serves as a validated, non-interfering internal standard, compensating for variations in sample preparation and instrumental analysis. This is supported by published methods demonstrating its use for exactly this purpose [1] and its chromatographic resolution from related analytes [2].

In-House 4-Hydroxypropranolol Synthesis

A pharmacology or medicinal chemistry research group requires a reliable source of the active propranolol metabolite, 4-hydroxypropranolol, for in vitro or in vivo studies. Instead of relying on expensive enzymatic synthesis or limited commercial availability, the group can purchase 4-Methoxy Propranolol as a stable and well-characterized synthetic intermediate. Following established protocols, the compound can be demethylated to yield the target metabolite, offering a robust and scalable synthetic route [3].

Phase II Metabolism & UGT Enzyme Specificity

A drug metabolism and pharmacokinetics (DMPK) research team is studying the substrate specificity and regioselectivity of human UDP-glucuronosyltransferase (UGT) enzymes. Procuring 4-Methoxy Propranolol provides a valuable chemical probe. As a derivative of 4-hydroxypropranolol with a blocked aromatic hydroxyl group, it can be used in parallel with the native metabolite to determine whether a particular UGT isoform (such as UGT1A8) preferentially glucuronidates the aliphatic or aromatic hydroxyl moiety [4]. This mechanistic insight is critical for understanding drug-drug interaction potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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